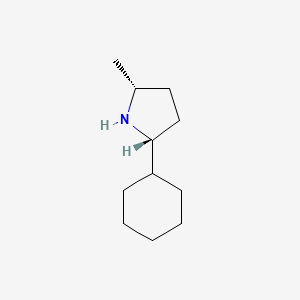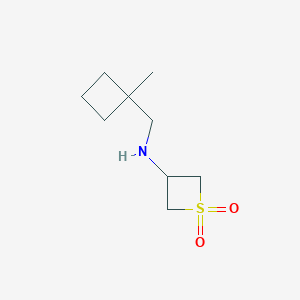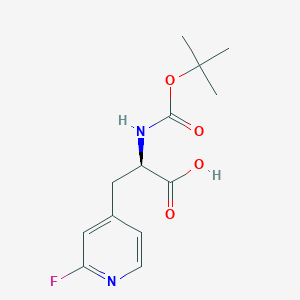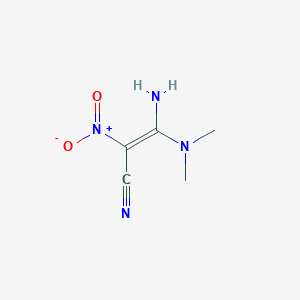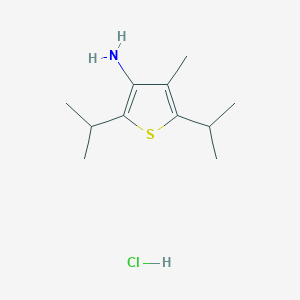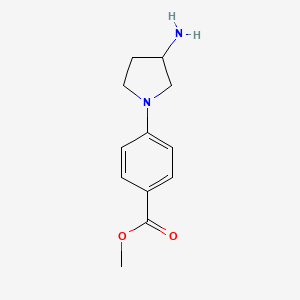
Methyl 4-(3-aminopyrrolidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-aminopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a benzoate ester group and an aminopyrrolidine moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminopyrrolidin-1-yl)benzoate typically involves the esterification of 4-(3-aminopyrrolidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-aminopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-aminopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(3-aminopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The aminopyrrolidine moiety can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects . The benzoate ester group may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Similar in structure but with different substitution patterns on the benzoate ring.
Ethyl 4-(3-aminopyrrolidin-1-yl)benzoate: An ethyl ester analog with similar chemical properties.
Methyl 4-(2-aminopyrrolidin-1-yl)benzoate: Differing in the position of the amino group on the pyrrolidine ring.
Uniqueness
Methyl 4-(3-aminopyrrolidin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopyrrolidine moiety enhances its reactivity and potential for forming interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 4-(3-aminopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)9-2-4-11(5-3-9)14-7-6-10(13)8-14/h2-5,10H,6-8,13H2,1H3 |
InChI Key |
AMXILFZUXYTLPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


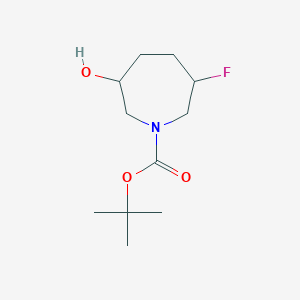
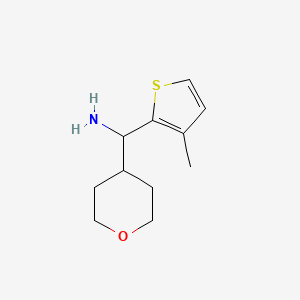
![2-Bromo-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12979159.png)
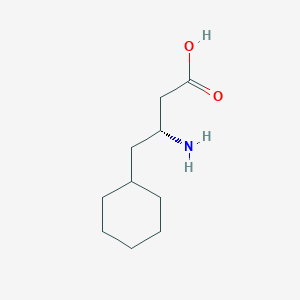
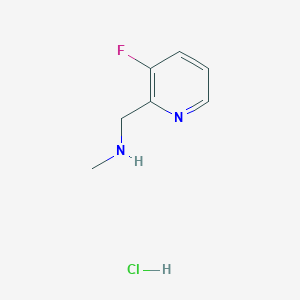
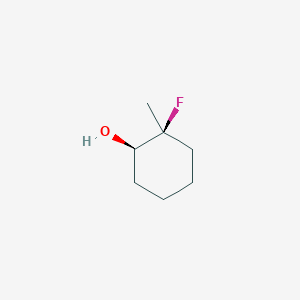
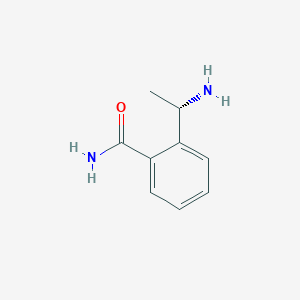
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12979199.png)
